N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylpyridin-3-yl)oxamide
Description
N'-[2-(2-Methoxyphenyl)propan-2-yl]-N-(4-methylpyridin-3-yl)oxamide is an organic compound primarily studied for its potential applications in various scientific and industrial fields. It possesses a unique structure with both aromatic and heterocyclic components, contributing to its diverse reactivity and utility.
Properties
IUPAC Name |
N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylpyridin-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-9-10-19-11-14(12)20-16(22)17(23)21-18(2,3)13-7-5-6-8-15(13)24-4/h5-11H,1-4H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUAZOXZTVTNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C(=O)NC(C)(C)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylpyridin-3-yl)oxamide typically involves multiple steps, starting with the preparation of the key intermediates. A common synthetic route involves:
Formation of 2-(2-methoxyphenyl)propan-2-amine
Reaction: : Alkylation of 2-methoxybenzaldehyde with isopropylamine.
Conditions: : Catalytic amount of a base (e.g., NaOH) in ethanol, reflux for several hours.
Preparation of 4-methyl-3-pyridylcarbamoyl chloride
Reaction: : Chlorination of 4-methyl-3-pyridinecarboxylic acid.
Conditions: : Thionyl chloride in dichloromethane, room temperature.
Final coupling step
Reaction: : The intermediates are coupled using standard amidation protocols.
Conditions: : Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
For large-scale production, optimizations may include:
Use of continuous flow reactors for better control over reaction conditions.
Automated systems for intermediate purification.
Implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The methoxy group can undergo oxidative demethylation.
Conditions: : Strong oxidizing agents like KMnO₄ or chromium trioxide.
Reduction
The oxamide group can be reduced to the corresponding amine.
Conditions: : Reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution
The aromatic rings can undergo electrophilic and nucleophilic substitution.
Conditions: : Vary depending on the type of substituent and desired product.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous solution.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenated solvents and strong bases for nucleophilic substitution.
Major Products
Oxidation: : 2-(2-hydroxyphenyl)propan-2-yl derivatives.
Reduction: : Propan-2-ylamines.
Substitution: : Various aromatic substitution products depending on the substituent added.
Scientific Research Applications
Chemistry
N'-[2-(2-Methoxyphenyl)propan-2-yl]-N-(4-methylpyridin-3-yl)oxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties, making it a candidate for drug discovery.
Medicine
The compound’s structural features are explored for developing new pharmaceuticals, especially in targeting specific enzymes and receptors.
Industry
Its reactivity makes it suitable for creating advanced materials and specialty chemicals.
Mechanism of Action
Effects
The compound exerts its effects through interactions with molecular targets like enzymes and receptors, potentially inhibiting or activating their functions.
Molecular Targets and Pathways
Enzymes: : May inhibit enzymes involved in oxidative stress pathways.
Receptors: : Potential interactions with neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(3-methylpyridin-2-yl)oxamide
N'-[2-(2-ethoxyphenyl)propan-2-yl]-N-(4-methylpyridin-3-yl)oxamide
Uniqueness
What sets N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylpyridin-3-yl)oxamide apart is its specific combination of methoxyphenyl and methylpyridyl groups, which confer unique reactivity and potential biological activity compared to other similar compounds.
And there you have it! Would you like to dive deeper into any specific section?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
